Enhanced Yields in Julia-Kocienski Olefination: MT Sulfone Outperforms PT Sulfone
The Julia-Kocienski reaction using n-pentyl 1-methyl-1H-tetrazol-5-yl (MT) sulfone 1a afforded E-alkene 3a in 91–93% yield, whereas the analogous 1-phenyl-1H-tetrazol-5-yl (PT) sulfone 1b gave only 67–87% yield under identical conditions [1]. This represents a relative yield improvement of 7–36% depending on the base employed.
| Evidence Dimension | Isolated Yield of E-Alkene 3a from Benzaldehyde |
|---|---|
| Target Compound Data | 91% (KHMDS); 93% (NaHMDS) |
| Comparator Or Baseline | PT sulfone 1b: 67% (KHMDS); 87% (NaHMDS) |
| Quantified Difference | +24% (KHMDS); +6% (NaHMDS) absolute yield increase |
| Conditions | Julia-Kocienski olefination, benzaldehyde, THF, -78 °C to room temperature, 1 h |
Why This Matters
Higher yields translate directly to reduced reagent consumption, lower cost per mole of product, and improved process efficiency—critical factors for large-scale synthesis and procurement of high-value intermediates.
- [1] Ando, K., Kawano, D., Takama, D., & Semii, Y. (2019). 1-Methyl-1H-tetrazol-5-yl (MT) sulfones in the Julia-Kocienski olefination: Comparison with the PT and the TBT sulfones. Tetrahedron Letters, 60(24), 1566–1569. https://doi.org/10.1016/j.tetlet.2019.05.007 View Source
